molecular formula C9H14O3 B6146153 methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 80969-68-2

methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No. B6146153
CAS RN: 80969-68-2
M. Wt: 170.2
InChI Key:
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Description

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is a versatile chemical compound used in various scientific research. It finds applications in organic synthesis, drug development, and as a key building block for the creation of complex molecules. The CAS Number of this compound is 80969-68-2 .


Synthesis Analysis

This compound can be synthesized by adding 126g of cyclopentanone, 567g of dimethyl carbonate, and 12.6g of solid alkali catalyst KF/Al2O3 to a 1000ml three-necked flask equipped with a stirrer, condenser, and thermometer . The solid alkali catalyst has a load of 10 (w/w)% . The reaction is refluxed for 3 hours . After cooling, the catalyst is filtered out, and the filtrate is distilled under reduced pressure to collect the distillate at 102℃~104℃ under 11mmHg pressure . The result is a colorless transparent liquid 2-methoxycarbonylcyclopentanone .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O3 . The molecular weight is 170.21 g/mol .


Chemical Reactions Analysis

The compound is highly reactive due to the presence of the carbonyl group, which undergoes nucleophilic addition and condensation reactions.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 170.21 . The compound is highly flammable . It is not stable under normal conditions and can decompose rapidly to release carbon monoxide and carbon dioxide.

Safety and Hazards

The compound is classified as hazardous . It has hazard statements H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate involves the condensation of 3,3-dimethyl-2-cyclopentenone with methyl chloroformate in the presence of a base, followed by acid-catalyzed hydrolysis of the resulting ester.", "Starting Materials": [ "3,3-dimethyl-2-cyclopentenone", "methyl chloroformate", "base", "acid" ], "Reaction": [ "Step 1: 3,3-dimethyl-2-cyclopentenone is reacted with methyl chloroformate in the presence of a base, such as triethylamine or pyridine, to form methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate.", "Step 2: The resulting ester is then hydrolyzed under acidic conditions, such as with hydrochloric acid or sulfuric acid, to yield the final product, methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate." ] }

CAS RN

80969-68-2

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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